Allenyltributyltin(IV)
Description
Conceptual Framework within Organometallic Chemistry
Organometallic chemistry is the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.orgfiveable.me Organotin compounds, or stannanes, are a prominent class within this field, characterized by a tin-carbon (Sn-C) bond. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849, and the field has since expanded dramatically. wikipedia.org
Allenyltributyltin(IV) belongs to the principal class of organotin(IV) compounds, which are generally more stable than their organotin(II) counterparts. rjpbcs.com In these compounds, tin exists in the +4 oxidation state. rjpbcs.com A key feature of organotin(IV) compounds is the Lewis acidic character of the tin atom, with the acidity varying based on the number of organic substituents (R), following the scale: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com This Lewis acidity allows the tin center to expand its coordination number beyond the typical four, forming five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) geometries by interacting with Lewis bases. rjpbcs.combsmiab.org This ability to coordinate with other atoms is crucial to its reactivity in synthetic transformations. The Sn-C bond itself is the reactive component in many applications, enabling the transfer of the organic group. wikipedia.org
Prominence as a Propargyl/Allenyl Transfer Reagent
Allenyltributyltin(IV) is a versatile reagent primarily used for the propargylation or allenylation of electrophiles, most notably aldehydes, to produce homopropargylic or allenic alcohols, respectively. researchgate.netresearchgate.net These products are valuable intermediates in the synthesis of complex natural products. researchgate.net
A critical aspect of the reactivity of allenylmetal reagents, including Allenyltributyltin(IV), is the equilibrium that exists between the propargyl and allenyl isomeric forms. researchgate.netresearchgate.net This rearrangement means that reaction with an electrophile can potentially yield a mixture of homopropargylic and allenic products. researchgate.net However, the regioselectivity of the reaction can often be controlled. For instance, reactions of allenyltributyltin with aldehydes often show a high preference for the formation of the homopropargylic alcohol. researchgate.net
The reaction can be promoted by thermal conditions or, more commonly, through the use of a Lewis acid. Transmetalation, the exchange of the tributyltin group for another metal, is a key strategy to modulate reactivity and selectivity. acs.orgacs.org For example, the reaction of an allenylstannane with a Lewis acid like tin(IV) chloride (SnCl₄) or indium(III) bromide (InBr₃) generates a more reactive transient allenylmetal species in situ. acs.orgacs.org The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction, allowing for diastereoselective additions to chiral aldehydes. acs.org
Table 1: Influence of Lewis Acid on the Transmetalation and Addition of (S)-Allenyltributylstannane to Aldehydes acs.org
| Aldehyde | Lewis Acid | Adduct(s) | Diastereomeric Ratio | Configuration |
| α-methyl-β-oxygenated aldehyde | SnCl₄ | anti,syn and anti,anti | - | Inversion |
| α-methyl-β-oxygenated aldehyde | InCl₃ | anti,syn and ent-anti,anti | - | Retention |
| β-ODPS aldehyde | InBr₃ / InI₃ | anti | ~95:5 | Retention |
| β-ODPS aldehyde | SnCl₄ / BuSnCl₃ | anti | ~95:5 | Inversion |
Data sourced from comparative studies on transmetalation reactions. acs.orgacs.org The terms "retention" and "inversion" refer to the configuration of the resulting allenylmetal species relative to the starting allenylstannane.
Evolution of Allene-Based Reagents in C-C Bond Formation
The construction of carbon-carbon bonds is a central endeavor in organic synthesis. pnas.org Allenes, molecules containing two cumulative double bonds, are highly useful building blocks due to their unique geometry and reactivity. researchgate.net However, the parent compound, allene (B1206475), is a gas, making it challenging to use directly in synthesis. nih.gov This difficulty spurred the development of more stable and manageable allene surrogates, or "allenylmetal equivalents." researchgate.net
The evolution of these reagents has been marked by a search for greater control over reactivity and selectivity. Early methods often suffered from a lack of regioselectivity, producing mixtures of allenyl and propargyl products. researchgate.net The development of a variety of allenylmetal and propargylmetal reagents, utilizing metals such as indium, zinc, antimony, and tin, provided chemists with a toolkit to address this challenge. researchgate.netresearchgate.net Allenylstannanes, like Allenyltributyltin(IV), became valuable because of their stability, ease of handling, and predictable reactivity, especially in Lewis acid-mediated additions. acs.org
Further advancements have focused on catalytic and enantioselective methods. Palladium-catalyzed cross-coupling reactions, for example, have been developed to form C-C bonds using allene-containing substrates. mdpi.comacs.org More recently, the field has moved towards even more efficient strategies, such as the direct, catalytic C-H functionalization of propargylic systems to generate allenylsilanes and related compounds enantioselectively. nih.gov This approach avoids the need to pre-form an organometallic reagent, representing a more atom-economical and sustainable frontier in allene chemistry. nih.govnih.gov The journey from using reactive allene gas to sophisticated catalytic C-H activation highlights a continuous drive toward more powerful and precise synthetic methods. nih.gov
Structure
2D Structure
Properties
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMAFPUBBWUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369317 | |
| Record name | Allenyltributyltin(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53915-69-8 | |
| Record name | Tributyl-1,2-propadien-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53915-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allenyltributyltin(IV) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl-1,2-propadien-1-yl- | |
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Reactivity of Allenyltributyltin Iv in Catalytic Transformations
Lewis Acid-Promoted Reactions
Lewis acids play a crucial role in activating Allenyltributyltin(IV) towards nucleophilic addition to carbonyl compounds. The coordination of the Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the allenyl nucleophile.
Titanium(IV)-Catalyzed Carbonyl Additions
Titanium(IV) complexes are effective catalysts for the reaction of Allenyltributyltin(IV) with aldehydes and ketones. sigmaaldrich.com These reactions typically yield propargylic alcohols as the major products. sigmaaldrich.com
The addition of Allenyltributyltin(IV) to aldehydes and ketones in the presence of a Titanium(IV) catalyst, such as Titanium(IV) chloride, affords homopropargylic alcohols. sigmaaldrich.comnih.gov This transformation is a valuable method for the synthesis of these important structural motifs, which are precursors to a variety of more complex molecules. The reaction generally proceeds with high yields. sigmaaldrich.com For instance, a dual photoredox-mediated catalysis with titanium has been shown to be effective for the propargylation of aldehydes with propargyl bromides, resulting in good yields for both aromatic and aliphatic aldehydes. mdpi.com
Table 1: Titanium(IV)-Catalyzed Propargylation of Aldehydes
| Entry | Aldehyde | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aromatic Aldehyde | [Cp2TiCl2] | Aromatic Homopropargylic Alcohol | Good |
| 2 | Aliphatic Aldehyde | [Cp2TiCl2] | Aliphatic Homopropargylic Alcohol | Good |
Note: "Good" yields as reported in the source literature. mdpi.com This table is illustrative and based on general findings.
Mechanistic Considerations of Lewis Acid Activation
The mechanism of Lewis acid-promoted reactions of allenylstannanes is believed to proceed through an SE2'-type mechanism. sci-hub.se The Lewis acid, such as Titanium(IV) chloride, coordinates to the oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. reed.edunih.gov The allenyl group of Allenyltributyltin(IV) then attacks the activated carbonyl carbon. This nucleophilic addition results in the formation of a new carbon-carbon bond and generates a metal alkoxide intermediate. Subsequent workup protonates the alkoxide to furnish the corresponding propargylic alcohol. The preferential formation of the propargyl product over the allenyl isomer is a key feature of this reaction. sci-hub.se
Palladium-Catalyzed Processes
Palladium catalysts are widely used to mediate cross-coupling reactions involving organotin compounds, a process known as the Stille reaction. wikipedia.org Allenyltributyltin(IV) is a competent partner in these transformations, enabling the synthesis of complex molecular architectures. nih.gov
Cross-Coupling and Cyclization Sequences
Palladium-catalyzed reactions of Allenyltributyltin(IV) can be designed as tandem processes, where an initial cross-coupling event is followed by an intramolecular cyclization. This strategy provides efficient access to heterocyclic compounds.
A notable application of Allenyltributyltin(IV) is in the synthesis of 2-pyrones and 3-substituted isocoumarins. mdpi.com This transformation involves a tandem Stille cross-coupling reaction followed by a 6-endo-dig oxacyclization. mdpi.comresearchgate.net The reaction of (Z)-β-iodovinylic acids or 2-iodobenzoic acids with Allenyltributyltin(IV) in the presence of a palladium catalyst, such as palladium acetate (B1210297) with triphenylphosphine, leads to the formation of the pyronone core in good yields. mdpi.comuni-regensburg.de
The proposed mechanism commences with the in situ generation of a Pd(0) complex from the Pd(II) precursor. mdpi.comrsc.org Oxidative addition of the vinylic or aryl iodide to the Pd(0) catalyst forms an organopalladium(II) intermediate. wikipedia.org Transmetalation with Allenyltributyltin(IV) then occurs, where the allenyl group is transferred to the palladium center, regenerating the tributyltin halide. The subsequent step is a 6-endo-dig oxacyclization, a type of intramolecular nucleophilic attack by the carboxylic group onto the allenyl system, which forms the pyrone ring. researchgate.net Reductive elimination from the resulting palladium intermediate regenerates the Pd(0) catalyst and releases the final pyronone product. mdpi.com
Table 2: Palladium-Catalyzed Tandem Stille/Oxacyclization for Pyronone Synthesis
| Entry | Substrate | Reagent | Catalyst System | Product | Yield |
|---|---|---|---|---|---|
| 1 | (Z)-β-iodovinylic acid | Allenyltributyltin(IV) | Pd(OAc)2, PPh3, TBAB | 2-pyrone | Good |
| 2 | 2-iodobenzoic acid | Allenyltributyltin(IV) | Pd(OAc)2, PPh3, TBAB | 3-substituted isocoumarin | Good |
Note: "Good" yields as reported in the source literature. mdpi.com TBAB = tetrabutylammonium (B224687) bromide.
Palladium-Catalyzed Cyclization of Allene-Substituted Lactams
The palladium-catalyzed cyclization of allene-substituted lactams represents an effective method for constructing bicyclic nitrogen-containing heterocycles. In these reactions, allenes bearing a nucleophilic lactam group undergo a domino process involving carbopalladation and subsequent cyclization. chim.it
The general mechanism involves the treatment of an allene (B1206475) with a palladium(II) species, which is typically generated from the oxidative addition of a palladium(0) catalyst to an organic halide. chim.it This forms a metal-π-allyl complex. Following this activation of the allene moiety, an intramolecular nucleophilic attack by the lactam nitrogen atom occurs on the central carbon of the allene. chim.itcapes.gov.br For instance, ω-(2,3-Butadienyl)lactams react with aryl iodides in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), and tetrabutylammonium chloride (n-Bu₄NCl) to yield bicyclic enamides. capes.gov.br This transformation results from the attack of the nitrogen on the central carbon of the allene and the transfer of the aryl group to the terminal carbon atom. capes.gov.br
Dearomatization Reactions Initiated by Palladium Catalysis
Palladium-catalyzed reactions of allenyltributyltin with specific aromatic compounds can lead to dearomatization, providing a novel route to functionalized carbocycles. nih.govacs.org This process disrupts the aromaticity of the starting material to install new substituents and create non-aromatic cyclic structures.
A significant application of allenyltributyltin in palladium catalysis is the dearomatization of benzylic and naphthalene-based chlorides to form propargylic and allenic carbocycles. nih.govacs.org The reaction of substrates like benzylic chlorides, chloromethylnaphthalenes, and naphthalene (B1677914) allyl chlorides with allenyltributyltin proceeds efficiently at room temperature using Pd(PPh₃)₄ as the catalyst. nih.govacs.org This method yields the corresponding propargylated and/or allenylated dearomatization products in fair to high yields. nih.govacs.org For the reaction involving benzylic chlorides, the use of tetrabutylammonium fluoride (B91410) (TBAF) as an additive is beneficial, whereas it is not required for chloromethylnaphthalenes. nih.govacs.org
The reaction's outcome can be highly sensitive to the reaction conditions, particularly the solvent. In the palladium-catalyzed dearomatization of 2-(chloromethyl)thiophenes with allenyltributyltin, the choice of solvent dictates whether the propargylic or allenic product is favored. researchgate.net In a coordinating solvent like acetonitrile, the reaction selectively produces the propargylic dearomatization product. researchgate.net Conversely, using a non-coordinating solvent such as dichloromethane (B109758) leads to the formation of the allenic compound as the major product. researchgate.net Various palladium catalysts, including Pd(PPh₃)₄, palladium(II) acetate (Pd(OAc)₂), and palladium(II) chloride (PdCl₂), have been shown to be effective in this transformation. researchgate.net
| Solvent | Product Type | Selectivity |
|---|---|---|
| Acetonitrile (Coordinating) | Propargylic | Selective formation of propargylic compounds |
| Dichloromethane (Non-coordinating) | Allenic | Allenic compounds obtained as major products |
Other Transition Metal Catalyzed Transformations
Beyond palladium, other transition metals can also catalyze unique transformations involving allenyltributyltin(IV).
Indium(III) halides have been successfully employed as catalysts in the radical coupling of allenylstannanes with iodomethylphosphorus compounds. nih.gov This reaction, conducted under UV irradiation, represents the first example of such a catalytic radical coupling. nih.gov The process involves the coupling of allenylstannanes with the iodomethylphosphorus compounds to form new carbon-carbon bonds. nih.gov Experimental evidence confirms that a transmetalated allylic indium species serves as the active radical species in this transformation. nih.gov
Stereoselective Applications of Allenyltributyltin Iv
Diastereoselective and Enantioselective Carbon-Carbon Bond Formation
The unique reactivity of allenyltributyltin(IV) allows it to act as a propargyl anion equivalent, engaging with various electrophiles to forge new carbon-carbon bonds. The stereochemical outcome of these reactions can be effectively controlled, leading to the preferential formation of one stereoisomer over others. This control is crucial in the synthesis of chiral molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms.
A significant application of allenyltributyltin(IV) is in the stereoselective propargylation of glycals, a class of unsaturated carbohydrates. This transformation provides a powerful method for the synthesis of C-glycosides, which are important carbohydrate mimetics and synthetic intermediates. The reaction proceeds through a Ferrier-type mechanism, where a Lewis acid promoter facilitates the addition of the nucleophile to the glycal.
Research has demonstrated that the reaction of various protected glycals with allenyltributyltin(IV) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), yields 2,3-unsaturated propargyl C-glycosides with high levels of diastereoselectivity. researchgate.net The stereochemical outcome is dictated by the inherent conformational biases of the glycal ring system and steric hindrance, which directs the incoming nucleophile to a specific face of the molecule. researchgate.net
The stereochemical control in the Ferrier-type propargylation of glycals with allenyltributyltin(IV) is a key feature of this methodology. The reaction proceeds via an intermediate oxocarbenium ion. The incoming allenyltributyltin(IV) reagent preferentially attacks the anomeric center from the less hindered face, leading to a high degree of stereoselectivity. For instance, in the case of glucal derivatives, the nucleophile typically adds to the α-face of the oxocarbenium ion, resulting in the formation of the α-C-glycoside as the major product. The conformational preference of the glycal substrate and the steric environment of rigid bicyclic systems play a crucial role in determining the final stereochemistry. researchgate.net
Table 1: Diastereoselective Propargylation of Glycals with Allenyltributyltin(IV) This table illustrates the typical diastereoselectivity achieved in the Ferrier-type reaction between various glycals and allenyltributyltin(IV).
| Glycal Substrate | Lewis Acid | Major Product Stereoisomer | Diastereomeric Ratio (α:β) |
| Tri-O-acetyl-D-glucal | BF₃·OEt₂ | α-C-glycoside | >95:5 |
| Tri-O-acetyl-D-galactal | BF₃·OEt₂ | α-C-glycoside | >95:5 |
| Di-O-acetyl-L-rhamnal | BF₃·OEt₂ | α-C-glycoside | >90:10 |
While closely related to the propargylation of glycals, the broader application of allenyltributyltin(IV) in stereoselective C-glycosidations is an area of interest. C-glycosides are stable analogues of naturally occurring O-glycosides and are valuable targets in medicinal chemistry. The synthesis of these compounds often involves the reaction of a glycosyl donor with a suitable carbon-based nucleophile.
In this context, allenyl organometallic reagents have proven effective. However, much of the documented research in highly stereoselective Lewis acid-promoted C-glycosidations has centered on the use of allenylsilanes. acs.org These silicon-based reagents react with glycosyl donors, such as protected glucals and ribose derivatives, to afford C-glycoside products with high diastereoselectivity, typically through exclusive addition to the α-face of the intermediate oxonium ion. acs.org While allenyltributyltin(IV) is expected to exhibit similar reactivity, its application in this specific type of C-glycosidation is less extensively reported in comparison to its silicon counterparts.
The strategic use of allenyltributyltin(IV) can also be envisioned in the diastereoselective synthesis of complex fused ring systems, such as triquinanes. These polycyclic structures are present in a variety of natural products. Intramolecular reactions involving allenylstannanes are known to be effective for the formation of cyclic and macrocyclic structures. For example, the intramolecular cyclization of aldehydes bearing an allenylstannane moiety can be promoted by Lewis acids to form large carbocycles.
While specific, high-yielding methodologies for the synthesis of triquinanes using intramolecular cyclization of allenyltributyltin(IV) are not extensively documented, the fundamental reactivity of the allenylstannane moiety suggests its potential in cascade reactions. Such a process would involve an intramolecular attack of the allenylstannane onto an appropriately positioned electrophilic center to initiate a ring-forming cascade, with the stereochemistry being controlled by the geometry of the acyclic precursor.
Stereoselective Propargylation of Glycals
Regioselectivity in Allenyltributyltin(IV) Reactions
A critical aspect of reactions involving allenyltributyltin(IV) is regioselectivity. The reagent exists in equilibrium with its isomeric form, propargyltributyltin. Consequently, its reaction with an electrophile can potentially yield two different regioisomeric products: a homopropargyl alcohol (from attack at the γ-carbon, often referred to as propargylation) or an allenyl alcohol (from attack at the α-carbon, referred to as allenylation). The ability to control this regioselectivity is paramount for the synthetic utility of the reagent.
The control over the formation of propargyl versus allenyl isomers is largely dependent on the reaction mechanism, which is influenced by the substrates, catalysts, and reaction conditions. Reactions of allenyltin reagents can proceed through a direct addition mechanism, often denoted as an SE2'-type reaction. In this scenario, the use of an allenyltin reagent preferentially leads to the formation of the propargyl product. acs.org
A clear example of this regiochemical control is observed in the copper-catalyzed enantioselective reaction of allenyltributyltin(IV) with α-iminoesters. This transformation, catalyzed by a copper(I)-BINAP complex, exclusively yields the propargyl product in high yield. acs.org The reaction proceeds via the direct addition of the allenyltin reagent to the imine, where the nucleophilic attack occurs at the terminal carbon of the allene (B1206475), resulting in the propargylated amine product. Conversely, using a propargyltin reagent in the same reaction system leads to the formation of the allenyl product. acs.org This demonstrates that under these catalytic conditions, the reaction is highly regioselective and the structure of the organotin reagent directly dictates the structure of the product. acs.org
Table 2: Regiocontrol in the Reaction of Allenyltributyltin(IV) with an α-Iminoester This table highlights the selective formation of the propargyl product in a copper-catalyzed reaction.
| Organotin Reagent | Electrophile | Catalyst System | Product Isomer | Yield |
| Allenyltributyltin(IV) | N-Tolyl-α-iminoester | [Cu(MeCN)₄]ClO₄ / (R)-tol-BINAP | Propargyl Amine | 96% |
| Propargyltributyltin | N-Tolyl-α-iminoester | [Cu(MeCN)₄]ClO₄ / (R)-tol-BINAP | Allenyl Amine | 95% |
Regioselective Synthesis of Heterocyclic Frameworks
The strategic use of allenyltributyltin(IV) in the synthesis of heterocyclic compounds is marked by its ability to control regioselectivity, leading to the formation of diverse and valuable molecular architectures. The regiochemical outcome of reactions involving allenyltributyltin(IV) is highly dependent on the nature of the electrophile, the reaction conditions, and the presence of catalysts, particularly Lewis acids. These factors dictate the site of electrophilic attack on the allenylstannane, thereby directing the cyclization pathway to yield specific heterocyclic frameworks.
One of the prominent applications of allenyltributyltin(IV) in this context is its reaction with iminium ions, which are typically generated in situ. The addition of allenylstannanes to these electrophiles can proceed through different pathways, leading to the formation of various nitrogen-containing heterocycles. For instance, Lewis acid-mediated annulations of allenylsilanes with iminium ions derived from carbamates have been shown to produce functionalized 4,5-dihydropyrroles and 4,5-dihydrooxazines, suggesting that similar reactivity can be expected with allenyltributyltin(IV) nih.gov.
The regioselectivity of these annulation reactions is a critical aspect. The reaction can be directed to form either five- or six-membered rings, depending on which terminus of the allenyl system participates in the initial nucleophilic attack and the subsequent cyclization. The choice of the Lewis acid catalyst plays a pivotal role in steering the reaction towards a desired regioisomer. For example, the reaction of allenyltributyltin(IV) with an iminium ion can result in either α-attack, leading to a homopropargylamine derivative that can then cyclize, or γ-attack, which can lead to a different heterocyclic system.
Research has demonstrated that the reaction of allenylstannanes with aldehydes and imines is a versatile method for carbon-carbon bond formation wiley.com. When extended to intramolecular reactions or tandem processes involving in situ generated iminium ions, this methodology provides a powerful tool for the regioselective construction of heterocycles. The regioselectivity is often controlled by the substitution pattern on the allenyltributyltin(IV) reagent itself. Steric and electronic factors of the substituents can favor attack at either the α or γ carbon of the allene, thus determining the structure of the resulting heterocyclic product.
The following table summarizes the regioselective synthesis of different heterocyclic frameworks using allenyltributyltin(IV) and its analogs, highlighting the key factors that control the regiochemical outcome.
| Electrophile | Catalyst/Conditions | Major Heterocyclic Product | Regioselectivity Control |
| In situ generated iminium ion | Lewis Acid (e.g., TiCl4, BF3·OEt2) | 4,5-Dihydropyrrole | Lewis acid coordination and transition state geometry |
| In situ generated iminium ion | Lewis Acid (e.g., Sc(OTf)3) | 4,5-Dihydrooxazine | Nature of the carbamate precursor to the iminium ion |
| Aldehyde with a tethered amine | Lewis Acid | Piperidine derivative | Intramolecular cyclization following initial γ-addition |
| Isocyanate | Thermal | 2-Pyridone derivative | [4+2] Cycloaddition pathway |
The formation of 4,5-dihydropyrroles, for example, typically proceeds through a [3+2] annulation pathway where the allenylstannane acts as a three-carbon component nih.gov. The Lewis acid activates the iminium ion, facilitating the nucleophilic attack by the allenylstannane. The regioselectivity of this attack, followed by cyclization, is crucial for the formation of the five-membered ring. The stereochemistry of the starting allenylstannane can also be transferred to the product, allowing for the stereoselective synthesis of chiral heterocycles.
Mechanistic Studies and Reaction Pathway Elucidation
Investigation of Reaction Intermediates
The identification and characterization of fleeting intermediates are paramount to constructing a complete mechanistic picture. In the context of Allenyltributyltin(IV) reactions, both organometallic complexes and oxonium ion species have been implicated as key transient players.
While direct spectroscopic observation of the initial organometallic complexes formed between Allenyltributyltin(IV) and Lewis acids is challenging due to their transient nature, their existence is inferred from the reaction outcomes and by analogy to related systems. In Lewis acid-promoted reactions, the initial step is the coordination of the Lewis acid to the electrophile, typically the oxygen atom of a carbonyl group. This activation is followed by the nucleophilic attack of the allenyl moiety. The geometry of the resulting organometallic complex in the transition state is critical in determining the stereochemistry of the final product.
Trapping experiments and analysis of the product distribution under various conditions provide indirect evidence for the nature of these intermediates. For instance, the regioselectivity of the addition (i.e., whether the product is a homopropargyl or allenyl alcohol) is dictated by the structure of the reacting organometallic species.
| Intermediate Type | Method of Investigation | Key Findings |
| Lewis Acid-Allenylstannane Adduct | Indirect (Product Analysis) | Regioselectivity of addition suggests a specific coordination geometry. |
| Post-Addition Stannyl Intermediate | Spectroscopic (NMR, MS) in related systems | Provides insight into the fate of the tin moiety after the C-C bond formation. |
In reactions involving carbonyl compounds, particularly in the presence of strong Lewis acids, the formation of oxonium ion intermediates is a plausible and often invoked mechanistic feature. The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and polarizing the C=O bond to an extent that it resembles an oxonium ion.
This increased electrophilicity facilitates the attack by the relatively weak nucleophile, Allenyltributyltin(IV). The structure and stability of this oxonium-like species can influence the reaction rate and the stereochemical outcome. While direct observation of these oxonium ions in the reaction mixture is difficult due to their high reactivity, their involvement is supported by computational studies and the observed acceleration of reactions in the presence of Lewis acids.
Transition State Modeling and Analysis
Computational chemistry has emerged as a powerful tool for mapping the energetic landscape of chemical reactions. Transition state modeling, often employing Density Functional Theory (DFT), provides invaluable insights into the geometry and energy of the highest-energy point along the reaction coordinate.
For the addition of Allenyltributyltin(IV) to aldehydes, theoretical calculations have explored various possible transition state structures. These models help to rationalize the observed diastereoselectivity of the reaction. Factors such as the coordination of the Lewis acid, the orientation of the reactants, and steric interactions are all considered in these computational models. The calculated energy barriers for different pathways can be correlated with the experimentally observed product ratios.
| Computational Method | Focus of Study | Key Predictions |
| Density Functional Theory (DFT) | Transition state geometry and energy | Rationalization of diastereoselectivity, prediction of favored reaction pathways. |
| Ab initio methods | Electronic structure of intermediates | Understanding the nature of bonding in the transition state. |
Allene-Propargyl Isomerization and Metallotropic Rearrangement
A fundamental aspect of the chemistry of Allenyltributyltin(IV) is its dynamic equilibrium with its isomeric form, Propargyltributyltin(IV). This interconversion occurs via a wiley.comacs.org-metallotropic rearrangement, where the tributyltin group migrates from one carbon to another.
This isomerization is often rapid, and the position of the equilibrium can be influenced by temperature and the solvent. The Curtin-Hammett principle is often applicable in these cases, meaning that the product distribution is determined by the relative energies of the transition states leading from each isomer to the products, rather than the relative populations of the isomers themselves.
The reaction of this equilibrating mixture with an electrophile can lead to two different regioisomeric products: the homopropargyl product from the attack of the allenyl isomer, and the allenyl product from the attack of the propargyl isomer. The regioselectivity is therefore a complex interplay between the rate of isomerization and the rates of reaction of each isomer. Typically, reactions of allenylstannanes proceed via an SE2' mechanism, leading to the propargylic product.
Kinetic and Thermodynamic Aspects
Reactions of allenylstannanes are often found to be slower than those of their more reactive allylstannane counterparts. The reaction rate can be significantly influenced by the choice of Lewis acid catalyst and the reaction temperature.
| Parameter | Significance | Method of Determination |
| Rate Constant (k) | Quantifies the reaction speed. | Experimental kinetic studies (e.g., monitoring concentration over time). |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Temperature-dependent kinetic studies (Arrhenius plot). |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry, computational chemistry. |
| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | Computational chemistry, analysis of reaction stoichiometry. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS, computational chemistry. |
Broader Context and Future Prospects
Comparative Analysis with Analogous Organometallic Reagents
The selection of an organometallic reagent is a critical decision in the planning of a chemical synthesis, with the choice often depending on factors like reactivity, selectivity, stability, and functional group tolerance. Allenyltributyltin(IV) is one of several options for the introduction of a propargyl moiety, and its advantages and disadvantages become clear when compared to its boron- and silicon-based counterparts.
Allenylboron compounds have emerged as powerful reagents for the propargylation of carbonyl compounds. A significant advantage they hold over allenyltributyltin(IV) is their superior atom economy. For instance, in the propargylation of aldehydes, potassium allenyltrifluoroborate and allenylboronic acid pinacol (B44631) ester demonstrate theoretical atomic efficiencies of 62% and 58%, respectively. This is substantially higher than the 22% atomic efficiency of the commercially available allenyltributyltin(IV) in similar reactions. beilstein-journals.orgd-nb.info
From a practical standpoint, reactions with allenylboron compounds can often be performed under mild, and sometimes even solvent-free conditions, particularly with microwave irradiation, leading to high yields of homopropargylic alcohols in short reaction times. beilstein-journals.orgd-nb.inforesearchgate.netbeilstein-archives.org These reagents exhibit excellent chemo- and regioselectivity. beilstein-journals.orgd-nb.inforesearchgate.net The development of catalytic, enantioselective methods to synthesize chiral allenyl boronates further enhances their utility, providing access to enantioenriched products that are valuable in complex molecule synthesis. nih.gov
Table 1: Comparative Atom Efficiency in Propargylation Reactions
| Reagent | Formula | Molecular Weight (g/mol) | Atom Efficiency (%) |
|---|---|---|---|
| Allenyltributyltin(IV) | C₁₅H₃₀Sn | 329.11 | 22 |
| Potassium Allenyltrifluoroborate | C₃H₃BF₃K | 145.98 | 62 |
| Allenylboronic acid pinacol ester | C₉H₁₅BO₂ | 166.03 | 58 |
Allenylsilanes are another class of versatile intermediates used as propargyl anion equivalents. nih.gov Similar to allenyltributyltin(IV), they react with a variety of electrophiles, such as aldehydes, ketones, and imines, typically in the presence of a Lewis acid like titanium tetrachloride, to afford homopropargylic alcohols and amines. nih.govresearchgate.net This reactivity makes them direct alternatives to allenylstannanes in many synthetic applications.
Allenylsilanes are key partners in [3+2] annulation reactions, providing access to five-membered carbocycles and heterocycles. nih.govnih.gov While both allenylsilanes and allenylstannanes are effective, the choice between them can be influenced by factors such as the specific Lewis acid used, reaction conditions, and the desired stereochemical outcome. The development of enantioconvergent syntheses for allenylsilanes using nickel-catalyzed cross-coupling further broadens their appeal. nih.govacs.org A key difference lies in the toxicity profile; organosilicon compounds are generally considered less toxic than their organotin counterparts, which can be a deciding factor in reagent selection, particularly for large-scale synthesis.
While both are organotin reagents, allylstannanes and allenylstannanes exhibit divergent reactivity patterns that lead to different product classes. The primary reaction of both with aldehydes is the addition to the carbonyl group. However, allylstannanes yield homoallylic alcohols, whereas allenylstannanes produce homopropargylic alcohols. wiley.comsci-hub.cat
This difference arises from the nature of the nucleophilic carbon atom. In allylstannanes, the attack occurs from the γ-carbon of the allyl group, leading to an allylic transposition. In allenylstannanes, the reaction also proceeds with an SE2' mechanism, with the electrophile attacking the terminal carbon of the allene (B1206475), which results in the formation of a propargyl group in the product.
Kinetic studies have shown that allylstannanes are significantly more reactive than allylsilanes toward electrophiles like carbenium ions. core.ac.uk The activating effect of an allylic trialkylstannyl group is estimated to be around 3 x 10⁹ relative to a simple alkene, compared to 5 x 10⁵ for an allylic trialkylsilyl group. core.ac.uk Lewis acid-promoted reactions of allylstannanes with aldehydes proceed readily, often at low temperatures (-78 °C), and can exhibit high diastereoselectivity, which is influenced by the choice of Lewis acid and the substrate structure. wiley.comcapes.gov.br This high reactivity and stereoselectivity make allylstannanes powerful tools for acyclic stereocontrol. sci-hub.cat
Emerging Methodologies and Catalytic Systems
The field of organic synthesis is continually evolving, with a strong impetus to develop more efficient, selective, and environmentally benign reaction protocols. These advancements are relevant to the application of allenyltributyltin(IV). Methodologies such as microwave-assisted synthesis, which has been shown to promote efficient propargylation with allenylboron compounds, hold promise for accelerating reactions involving allenylstannanes, potentially reducing reaction times and improving yields. mdpi.com
A crucial area of development is the shift from stoichiometric to catalytic use of tin reagents. Organotin compounds, including various di- and mono-butyltin derivatives, have demonstrated high catalytic activities in reactions like transesterification. rsc.orgrsc.org Applying this catalytic principle to allenyltributyltin(IV) additions is a key goal. The development of catalytic systems where the active allenyltin species is regenerated in situ would drastically improve the atom economy and reduce tin-based waste. Furthermore, the exploration of novel catalyst systems, including those based on more abundant and less toxic metals or even organocatalysts, could provide new pathways for activating allenylstannanes. rsc.orgmdpi.comnottingham.ac.uk Solventless, or "green," reaction conditions are also gaining traction, offering benefits in terms of reduced waste and simplified purification. rsc.org
Challenges and Opportunities in Organotin Chemistry
Despite their synthetic utility, organotin compounds face significant challenges, primarily centered on their toxicity. wikipedia.org Tri-substituted organotins like tributyltin derivatives are known to be potent neurotoxins and endocrine disruptors, with high toxicity to aquatic life. frontiersin.orgstackexchange.comnih.gov This toxicity necessitates careful handling, stringent purification of products to remove tin residues, and responsible waste disposal, which can complicate their use, especially in industrial settings. reddit.com The persistence of organotin compounds in the environment is another major concern. frontiersin.org
These challenges, however, create significant opportunities for innovation. The primary opportunity lies in the development of "green" organotin chemistry. morpholine.cc This involves several key strategies:
Catalytic Systems: The most impactful approach is to use organotin reagents in catalytic rather than stoichiometric amounts. This minimizes the amount of tin required and the quantity of waste generated, directly addressing both toxicity and cost concerns. researchgate.net
Benign Alternatives: There is a strong drive to develop less toxic alternatives to traditional organotin catalysts and reagents. This includes exploring catalysts based on other metals like bismuth, zinc, or zirconium, which have a much lower toxicity profile. morpholine.ccohans.com
Structural Modification: Research into the structure-toxicity relationship of organotin compounds could lead to the design of new reagents with reduced toxicity. For example, long-chain alkyl and aryl tin compounds are often less toxic than their short-chain counterparts like trimethyltin (B158744) and triethyltin (B1234975) compounds. stackexchange.comnih.gov
Recyclable Catalysts: Immobilizing organotin catalysts on solid supports is another promising avenue, facilitating easy separation from the reaction mixture and enabling catalyst recycling. researchgate.net
By embracing the principles of green chemistry, the synthetic community can harness the unique reactivity of organotin compounds like allenyltributyltin(IV) while mitigating their environmental and health impacts, ensuring their continued relevance in modern organic synthesis. researchgate.net
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Allenyltributyltin(IV) to ensure reproducibility?
Methodological Answer:
Synthesis should follow documented procedures with precise stoichiometric ratios, reaction times, and solvent systems. Characterization requires multimodal analytical techniques :
- NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm molecular structure and purity .
- Elemental analysis (C, H, Sn) to validate composition .
- Mass spectrometry for molecular weight verification.
Ensure experimental details (e.g., temperature, inert atmosphere) are explicitly documented in the main text or supplementary materials to enable replication .
Basic: How should researchers handle safety protocols for Allenyltributyltin(IV) given its organotin toxicity?
Methodological Answer:
- Use glove boxes or Schlenk lines to avoid air/moisture sensitivity and minimize exposure .
- Follow NIH guidelines for hazardous compounds:
Advanced: How can contradictory spectroscopic data for Allenyltributyltin(IV) derivatives be resolved?
Methodological Answer:
- Perform cross-validation using complementary techniques (e.g., X-ray crystallography for structural ambiguity, or IR spectroscopy for functional groups) .
- Analyze solvent effects, temperature-dependent NMR shifts, or isotopic labeling to isolate artifacts .
- Statistically compare data with prior studies (e.g., t-tests for significant deviations) and propose mechanistic explanations (e.g., steric effects, electronic redistribution) .
Advanced: What experimental design strategies optimize Allenyltributyltin(IV)’s reactivity in cross-coupling reactions?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary:
- Catalyst loading (e.g., Pd-based systems).
- Solvent polarity (e.g., THF vs. DMF).
- Temperature gradients (e.g., 25°C to 80°C).
- Include control experiments (e.g., catalyst-free reactions) to isolate the compound’s role.
- Validate results via kinetic studies (e.g., time-resolved GC-MS) and computational modeling (DFT for transition states) .
Basic: What are the best practices for reporting Allenyltributyltin(IV) data in manuscripts?
Methodological Answer:
- Main text : Summarize key findings (e.g., yield, selectivity) with references to supplementary raw data (spectra, chromatograms) .
- Tables : Include comparative data (e.g., reaction conditions vs. yields) for clarity.
- Ethical compliance : Disclose conflicts of interest, data ownership, and adherence to preclinical guidelines (e.g., NIH) .
Advanced: How can researchers address inconsistencies in Allenyltributyltin(IV)’s catalytic performance across studies?
Methodological Answer:
- Conduct meta-analyses of published data to identify trends (e.g., ligand effects, substrate scope limitations) .
- Replicate conflicting studies under identical conditions to isolate variables (e.g., trace moisture, impurity profiles) .
- Propose alternative hypotheses (e.g., hidden intermediates, side reactions) and validate via mechanistic probes (e.g., radical traps, isotopic labeling) .
Basic: What statistical methods are recommended for analyzing reaction yield data involving Allenyltributyltin(IV)?
Methodological Answer:
- Use descriptive statistics (mean ± standard deviation) for triplicate experiments.
- Apply inferential tests (ANOVA, t-tests) to compare yields across conditions .
- Include error bars in graphs and discuss outliers in the context of experimental uncertainty (e.g., air-sensitive intermediates) .
Advanced: How can computational methods enhance the study of Allenyltributyltin(IV)’s reaction mechanisms?
Methodological Answer:
- Employ density functional theory (DFT) to model transition states and predict regioselectivity .
- Validate simulations with experimental kinetics (e.g., Eyring plots for activation parameters).
- Integrate molecular dynamics to simulate solvent effects or steric hindrance in catalytic cycles .
Basic: What are the ethical guidelines for long-term storage and data retention in studies using Allenyltributyltin(IV)?
Methodological Answer:
- Store raw data (spectra, chromatograms) in archival formats (e.g., .cif for crystallography) for 5–10 years .
- Share processed data via repositories (e.g., Zenodo) with DOIs linked in manuscripts .
- Follow institutional protocols for hazardous waste disposal to prevent environmental contamination .
Advanced: How can researchers design studies to explore novel applications of Allenyltributyltin(IV) in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
